molecular formula C9H12F2N2 B1428086 5,6-Difluoro-1-N-propylbenzene-1,2-diamine CAS No. 1249165-13-6

5,6-Difluoro-1-N-propylbenzene-1,2-diamine

Cat. No.: B1428086
CAS No.: 1249165-13-6
M. Wt: 186.2 g/mol
InChI Key: XBZUSDFDSSPZRJ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-N-propylbenzene-1,2-diamine (CAS: 1249165-13-6) is a fluorinated aromatic diamine featuring two fluorine atoms at the 5- and 6-positions of the benzene ring and an N-propyl substituent at the 1-position. This compound is structurally significant as a precursor in pharmaceutical and agrochemical synthesis, where fluorine atoms enhance metabolic stability and bioavailability . For example, 4-(substituted)-5-fluorobenzene-1,2-diamines are prepared by reducing nitro compounds with SnCl₂·2H₂O under reflux, followed by alkaline workup and purification . The instability of such diamines often necessitates immediate use in subsequent reactions .

Properties

IUPAC Name

3,4-difluoro-2-N-propylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4,13H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZUSDFDSSPZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and synthetic differences between 5,6-Difluoro-1-N-propylbenzene-1,2-diamine and analogs:

Compound Name CAS Number Fluorine Positions Substituents Molecular Weight Key Properties/Applications
This compound 1249165-13-6 5,6 N-propyl (1-position) ~216.2 g/mol* Pharmaceutical intermediate
4,4-Difluoropiperidine 21987-29-1 4,4 (cyclic) None (cyclic amine) 121.1 g/mol Building block for bioactive molecules
2,6-Difluoropyridin-3-amine 108118-69-0 2,6 (pyridine) Amine (3-position) 130.1 g/mol Agrochemical synthesis
2-Nitro-1,4-phenylenediamine 5307-14-2 None Nitro (2-position), Amines 153.1 g/mol Dye intermediate; unstable after reduction

*Calculated based on formula C₉H₁₂F₂N₂.

Key Observations:
  • Fluorination Patterns : The target compound’s 5,6-difluoro configuration on a benzene ring contrasts with 4,4-difluoropiperidine (cyclic fluorine) and 2,6-difluoropyridin-3-amine (heterocyclic fluorine). Fluorine in aromatic systems enhances electron-withdrawing effects, influencing reactivity in electrophilic substitutions .
  • N-Propyl Substituent : The N-propyl group in the target compound may improve lipophilicity compared to unsubstituted diamines like 2-nitro-1,4-phenylenediamine, which lacks alkyl chains .

Stability and Reactivity

  • Instability of Diamines: Both this compound and non-fluorinated analogs like 1,4-phenylenediamine are prone to oxidation. However, fluorine’s electron-withdrawing effect may slow degradation compared to nitro-derived diamines .
  • Reactivity in Further Reactions : The N-propyl group in the target compound may facilitate alkylation or cyclization reactions, whereas 2,6-difluoropyridin-3-amine’s pyridine ring enables metal-catalyzed cross-couplings .

Biological Activity

5,6-Difluoro-1-N-propylbenzene-1,2-diamine is an aromatic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H12_{12}F2_2N2_2
  • Structural Features :
    • Two fluorine atoms located at the 5 and 6 positions on the benzene ring.
    • A propyl group attached to the nitrogen atom of the diamine functional group.

The presence of fluorine enhances lipophilicity and stability, which are crucial for biological interactions. The diamine functional group suggests potential for forming hydrogen bonds, further influencing its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets. The primary mechanisms include:

  • Binding Affinity : The compound exhibits significant binding affinity to specific receptors and enzymes, which is critical for its pharmacological effects.
  • Electrophilic Substitution : Its aromatic nature allows it to participate in electrophilic substitution reactions, potentially leading to the formation of more complex biologically active molecules .
  • Antioxidant Activity : Similar compounds have shown neuroprotective effects by reducing oxidative stress in neuronal cell lines, suggesting that this compound may also possess antioxidant properties .

Comparative Analysis with Related Compounds

To understand the biological potential of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-N-isopropylbenzene-1,2-diamine Isopropyl group instead of propylDifferent steric effects due to branching
4-Fluoroaniline Single fluorine atom on anilineLacks propyl group; simpler structure
3-Fluorobenzene Fluorination at a different positionNo amine groups; primarily aromatic
3,4-Difluoroaniline Two fluorines on anilinePotentially different reactivity due to position

This table highlights how variations in structure can lead to differences in biological activity and reactivity.

Neuroprotective Effects

A study focusing on compounds with similar structures demonstrated that they could protect neuronal cells from oxidative stress. For instance, derivatives of benzodiazepinones showed significant reductions in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells under stress conditions . This suggests that this compound may exhibit comparable neuroprotective effects.

Binding Studies

Interaction studies involving this compound have indicated its potential as a lead compound for drug development targeting specific protein-protein interactions. These studies focus on quantifying its binding affinity to various receptors involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Difluoro-1-N-propylbenzene-1,2-diamine
Reactant of Route 2
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